molecular formula C4H10O2 B3044155 2,3-Butane-1,1,1,4,4,4-D6-diol CAS No. 344750-80-7

2,3-Butane-1,1,1,4,4,4-D6-diol

Cat. No.: B3044155
CAS No.: 344750-80-7
M. Wt: 96.16 g/mol
InChI Key: OWBTYPJTUOEWEK-WFGJKAKNSA-N
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Description

2,3-Butane-1,1,1,4,4,4-D6-diol is a deuterated form of 2,3-butanediol, where six hydrogen atoms are replaced by deuterium atoms. This compound is often used in scientific research due to its unique isotopic properties. The molecular formula for this compound is C4D6H4O2, and it has a molecular weight of 96.16 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

2,3-Butane-1,1,1,4,4,4-D6-diol can be synthesized through the hydrolysis of 2,3-epoxybutane in the presence of deuterium oxide (D2O). The reaction proceeds as follows:

(CH3CH)2O+D2OCH3(CHOH)2CD3(CH_3CH)2O + D2O → CH3(CHOH)2CD3 (CH3​CH)2O+D2O→CH3(CHOH)2CD3

The reaction conditions typically involve the use of a catalyst to facilitate the hydrolysis process .

Industrial Production Methods

Industrial production of this compound is similar to the laboratory synthesis but on a larger scale. The process involves the hydrolysis of 2,3-epoxybutane using deuterium oxide in the presence of a suitable catalyst. The product is then purified through distillation or other separation techniques to obtain the desired isotopic purity .

Chemical Reactions Analysis

Types of Reactions

2,3-Butane-1,1,1,4,4,4-D6-diol undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Dehydration: Typically involves heating the compound in the presence of an acid catalyst.

    Deoxydehydration: Requires the presence of a reducing agent such as hydrogen gas.

Major Products

    Dehydration: Butanone (methyl ethyl ketone)

    Deoxydehydration: Butene

Scientific Research Applications

2,3-Butane-1,1,1,4,4,4-D6-diol is used in various scientific research applications due to its isotopic properties:

Mechanism of Action

The mechanism of action of 2,3-Butane-1,1,1,4,4,4-D6-diol involves its interaction with molecular targets through hydrogen bonding and isotopic effects. The presence of deuterium atoms can alter the reaction kinetics and pathways, providing valuable insights into the behavior of the compound under different conditions .

Comparison with Similar Compounds

Similar Compounds

  • 1,4-Butanediol
  • 1,3-Butanediol
  • 2,3-Butanediol (non-deuterated)

Uniqueness

2,3-Butane-1,1,1,4,4,4-D6-diol is unique due to its deuterium content, which makes it valuable for isotopic labeling studies. The presence of deuterium atoms provides distinct advantages in tracing and studying reaction mechanisms compared to its non-deuterated counterparts .

Properties

IUPAC Name

1,1,1,4,4,4-hexadeuteriobutane-2,3-diol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10O2/c1-3(5)4(2)6/h3-6H,1-2H3/i1D3,2D3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWBTYPJTUOEWEK-WFGJKAKNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C(C(C([2H])([2H])[2H])O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

96.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,3-Butane-1,1,1,4,4,4-D6-diol
Reactant of Route 2
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Reactant of Route 3
2,3-Butane-1,1,1,4,4,4-D6-diol
Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
Reactant of Route 6
2,3-Butane-1,1,1,4,4,4-D6-diol

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